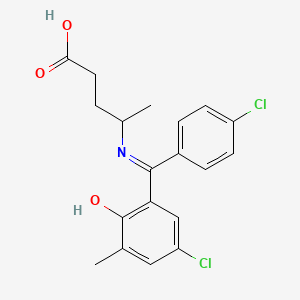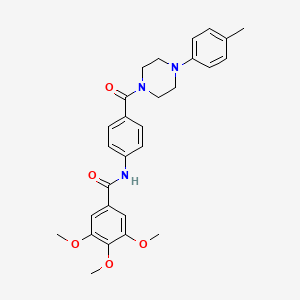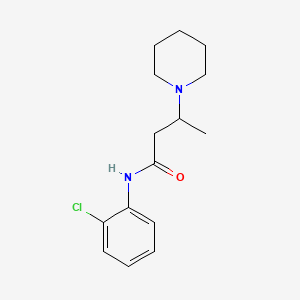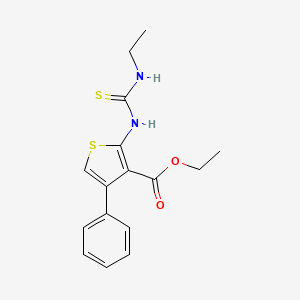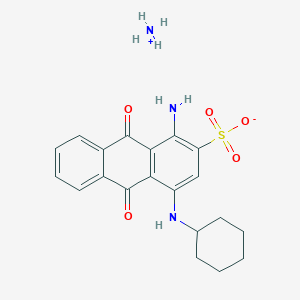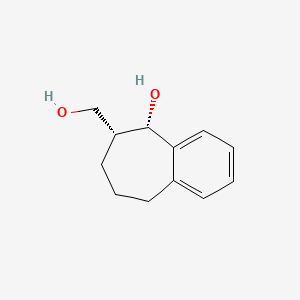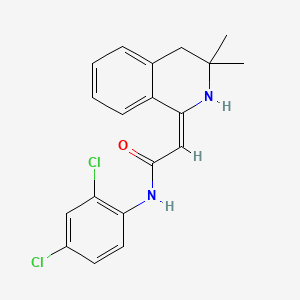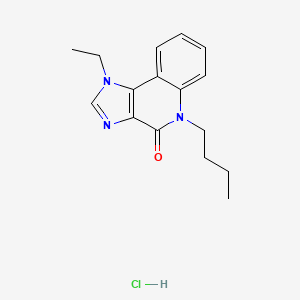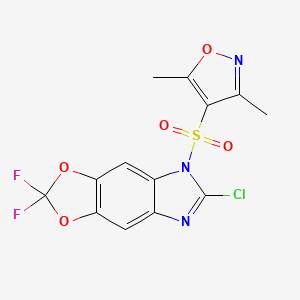
6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorinated benzimidazole core, a difluorinated dioxolo ring, and a sulfonyl group attached to an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dioxolo ring and the chlorination step. The final steps involve the sulfonylation of the isoxazole ring and the introduction of the difluoro groups. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like automated synthesis and real-time monitoring to optimize reaction conditions and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.
Applications De Recherche Scientifique
6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2,2-difluoro-1,3-dioxolo(4,5-f)benzimidazole: Shares the benzimidazole and dioxolo core but lacks the sulfonyl and isoxazole groups.
3,5-Dimethyl-4-isoxazolyl sulfonyl chloride: Contains the isoxazole and sulfonyl groups but lacks the benzimidazole and dioxolo core.
Uniqueness
6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both chlorinated and difluorinated groups, along with the sulfonylated isoxazole ring, sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
188027-78-3 |
|---|---|
Formule moléculaire |
C13H8ClF2N3O5S |
Poids moléculaire |
391.73 g/mol |
Nom IUPAC |
6-chloro-7-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2,2-difluoro-[1,3]dioxolo[4,5-f]benzimidazole |
InChI |
InChI=1S/C13H8ClF2N3O5S/c1-5-11(6(2)24-18-5)25(20,21)19-8-4-10-9(22-13(15,16)23-10)3-7(8)17-12(19)14/h3-4H,1-2H3 |
Clé InChI |
ZHQZDQULYDJQBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)S(=O)(=O)N2C3=CC4=C(C=C3N=C2Cl)OC(O4)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


